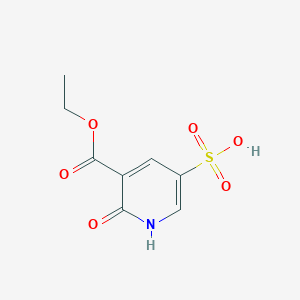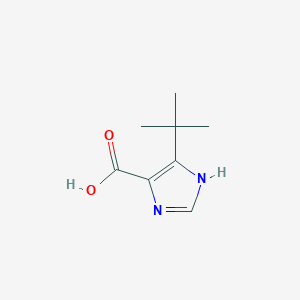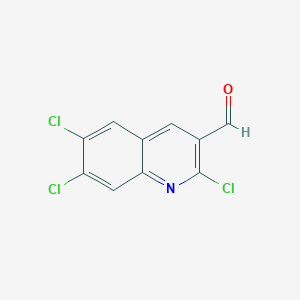
2,6,7-Trichloroquinoline-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,7-Trichloroquinoline-3-carbaldehyde is a chemical compound with the molecular formula C10H4Cl3NO and a molecular weight of 260.504 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of three chlorine atoms at positions 2, 6, and 7 on the quinoline ring, and an aldehyde group at position 3. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 2,6,7-Trichloroquinoline-3-carbaldehyde typically involves the chlorination of quinoline derivatives followed by formylation. One common method includes the reaction of 2,6,7-trichloroquinoline with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) under controlled conditions . The reaction is carried out at elevated temperatures to ensure complete formylation. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2,6,7-Trichloroquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields the corresponding carboxylic acid, while reduction yields the alcohol derivative.
Aplicaciones Científicas De Investigación
2,6,7-Trichloroquinoline-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It serves as a building block for the synthesis of bioactive molecules that can be used in biological studies.
Medicine: Derivatives of this compound have shown potential as antimicrobial and anticancer agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6,7-Trichloroquinoline-3-carbaldehyde and its derivatives involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The anticancer activity could be due to the induction of apoptosis or inhibition of cell proliferation pathways . The exact molecular targets and pathways involved depend on the specific derivative and its mode of action.
Comparación Con Compuestos Similares
2,6,7-Trichloroquinoline-3-carbaldehyde can be compared with other quinoline derivatives such as:
2-Chloroquinoline-3-carbaldehyde: Similar in structure but with fewer chlorine atoms, leading to different reactivity and applications.
6,7-Dichloroquinoline-3-carbaldehyde:
Quinoline-3-carbaldehyde: The parent compound without any chlorine substitutions, which has different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
2,6,7-trichloroquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl3NO/c11-7-2-5-1-6(4-15)10(13)14-9(5)3-8(7)12/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCRJLULICFQDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=NC(=C1C=O)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624992 |
Source


|
| Record name | 2,6,7-Trichloroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
281208-97-7 |
Source


|
| Record name | 2,6,7-Trichloroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
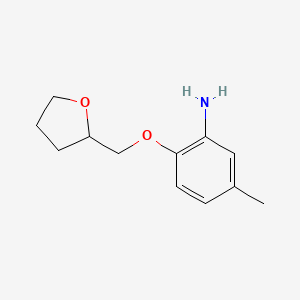
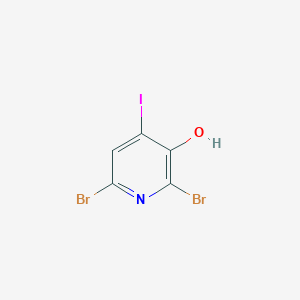
![Thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1322189.png)
![Furo[2,3-c]pyridine-5-carboxaldehyde](/img/structure/B1322191.png)
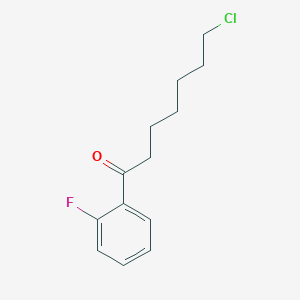
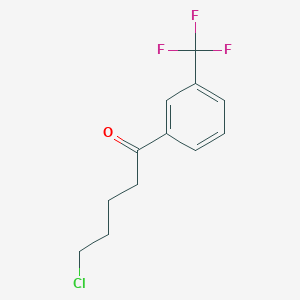

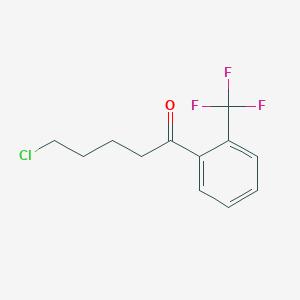
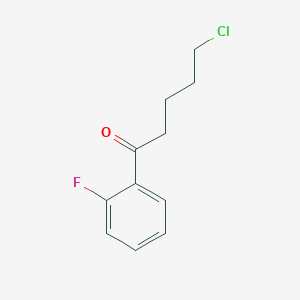
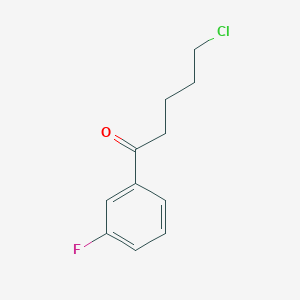
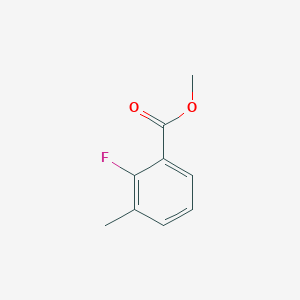
![2(1H)-Pyridinone, 4-[(2,4-difluorophenyl)methoxy]-6-methyl-](/img/structure/B1322205.png)
